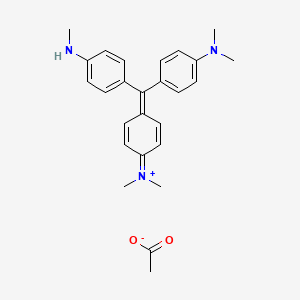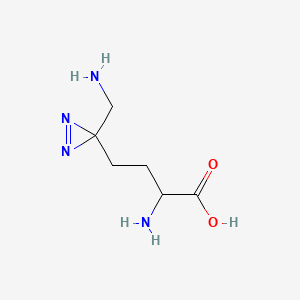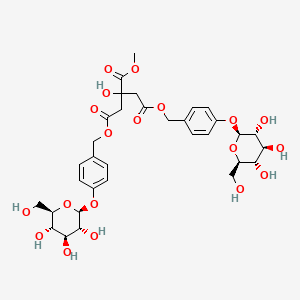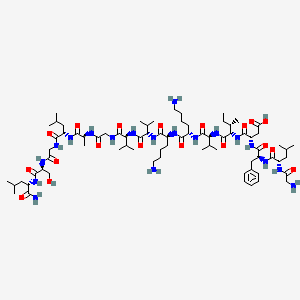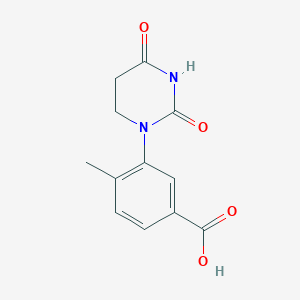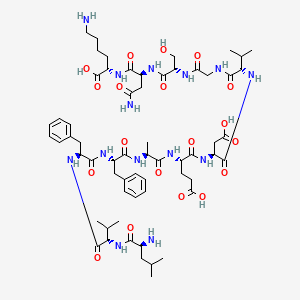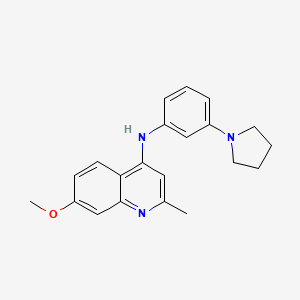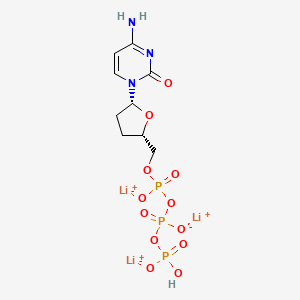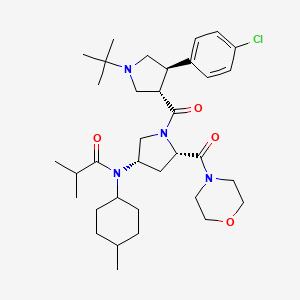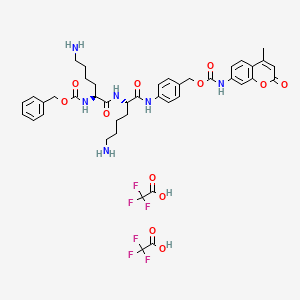
Cbz-Lys-Lys-PABA-AMC (diTFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-Lys-Lys-PABA-AMC (diTFA) is a fluorogenic peptide, which means it exhibits fluorescence when exposed to light. This compound is often used in biochemical assays and research due to its ability to act as a substrate for various enzymes, particularly proteases. The compound’s full chemical name is Carbobenzyloxy-Lysine-Lysine-Para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin (diTFA).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys-Lys-PABA-AMC (diTFA) involves multiple steps, starting with the protection of lysine residues using the carbobenzyloxy (Cbz) group. The synthesis typically follows these steps:
Protection of Lysine Residues: The lysine residues are protected using the carbobenzyloxy group to prevent unwanted reactions during the synthesis.
Coupling Reactions: The protected lysine residues are then coupled with para-aminobenzoic acid (PABA) and 7-amino-4-methylcoumarin (AMC) using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Cbz-Lys-Lys-PABA-AMC (diTFA) follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the coupling reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Cbz-Lys-Lys-PABA-AMC (diTFA) undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of fluorescent AMC.
Deprotection: The Cbz protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds in Cbz-Lys-Lys-PABA-AMC (diTFA).
Trifluoroacetic Acid (TFA): Used for the deprotection of Cbz groups.
Major Products Formed
7-Amino-4-Methylcoumarin (AMC): A fluorescent product released upon hydrolysis by proteases.
Deprotected Peptides: Formed after the removal of Cbz groups.
科学的研究の応用
Cbz-Lys-Lys-PABA-AMC (diTFA) has a wide range of applications in scientific research:
Biochemical Assays: Used as a substrate in enzyme assays to study protease activity.
Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.
Medical Research: Utilized in the study of diseases involving protease activity, such as cancer and neurodegenerative disorders.
Industrial Applications: Applied in the development of diagnostic kits and research tools.
作用機序
Cbz-Lys-Lys-PABA-AMC (diTFA) acts as a substrate for proteases. When the peptide bonds are hydrolyzed by proteases, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. This fluorescence can be measured to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of peptide bonds.
類似化合物との比較
Similar Compounds
Cbz-Lys-PABA-AMC (diTFA): Similar structure but with one less lysine residue.
Cbz-Arg-Arg-PABA-AMC (diTFA): Contains arginine residues instead of lysine.
Cbz-Gly-Gly-PABA-AMC (diTFA): Contains glycine residues instead of lysine.
Uniqueness
Cbz-Lys-Lys-PABA-AMC (diTFA) is unique due to its specific sequence of lysine residues, which makes it a suitable substrate for certain proteases. Its fluorogenic properties also make it highly valuable in biochemical assays and research.
特性
分子式 |
C42H48F6N6O12 |
|---|---|
分子量 |
942.9 g/mol |
IUPAC名 |
benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[(4-methyl-2-oxochromen-7-yl)carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H46N6O8.2C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;2*3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);2*(H,6,7)/t31-,32-;;/m0../s1 |
InChIキー |
UCKAYAHFAXHNQG-PZCBAQPOSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


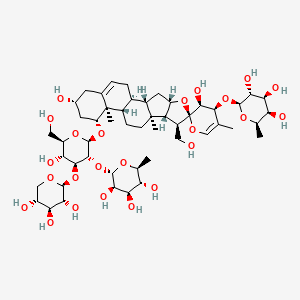
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
